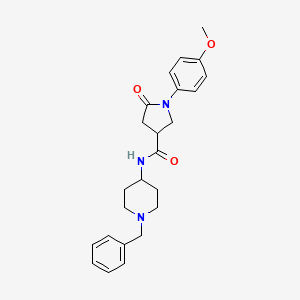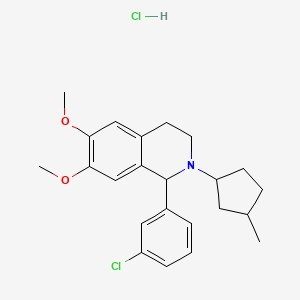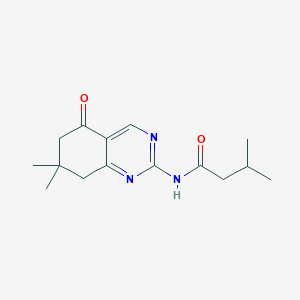![molecular formula C18H26N6O2 B5150479 (5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone](/img/structure/B5150479.png)
(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step often involves the coupling of the triazolopyrimidine and piperazine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyrimidine core is known for its ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against various diseases, including infections and cancers.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as catalysis, material science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of (5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes and reach its targets. Together, these features enable the compound to exert its effects through various pathways, including inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
What sets (5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone apart from these similar compounds is its unique combination of a triazolopyrimidine core and a piperazine moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-12-11-13(2)24-16(20-21-18(24)19-12)17(26)23-9-7-22(8-10-23)14-5-3-4-6-15(14)25/h11,14-15,25H,3-10H2,1-2H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIKFOKAJQZAL-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)N3CCN(CC3)C4CCCCC4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)N3CCN(CC3)[C@H]4CCCC[C@@H]4O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5150405.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![5-[3-(4-methylsulfonylphenyl)phenyl]-1H-pyrazole](/img/structure/B5150429.png)

![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride](/img/structure/B5150469.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)

![2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![4-[(E)-2-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5150495.png)

![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
